molecular formula C18H24F3N3O4 B2827760 1-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide CAS No. 1207059-78-6

1-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

Cat. No. B2827760
CAS RN: 1207059-78-6
M. Wt: 403.402
InChI Key: ARHQYHGXKQWDJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H24F3N3O4 and its molecular weight is 403.402. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Novel Compounds

  • The synthesis of polyamides containing uracil and adenine showcases the chemical versatility of incorporating nucleobases into polymers, resulting in materials with potential applications in biotechnology and materials science (M. Hattori & M. Kinoshita, 1979).

  • Research on benzodifuranyl derivatives, including the synthesis of novel compounds with anti-inflammatory and analgesic properties, highlights the therapeutic potential of chemically innovative structures (A. Abu‐Hashem et al., 2020).

Medicinal Chemistry and Drug Design

  • The design and synthesis of constrained analogues of tocainide as potent skeletal muscle sodium channel blockers point towards the development of new therapeutic agents for treating muscle-related disorders (A. Catalano et al., 2008).

  • The discovery of triazinylpiperidine carboxamides as inhibitors of soluble epoxide hydrolase illustrates the process of lead optimization in drug discovery, providing insights into the development of compounds with potential benefits in treating diseases related to the enzyme's activity (R. Thalji et al., 2013).

Novel Heterocyclic Compounds and Their Applications

  • Studies on the synthesis of functionalized amino acid derivatives for designing anticancer agents demonstrate the importance of structural modification in discovering new pharmacophores with potential anticancer activity (Vivek Kumar et al., 2009).

  • Research into the optimization of indole-2-carboxamides for improving allosteric parameters for the cannabinoid receptor 1 (CB1) showcases the intricate balance of structural elements required for allosteric modulation, contributing to the development of novel therapeutic agents (Leepakshi Khurana et al., 2014).

properties

IUPAC Name

1-[2-(3,4-dimethoxyanilino)-2-oxoethyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3N3O4/c1-27-14-4-3-13(9-15(14)28-2)23-16(25)10-24-7-5-12(6-8-24)17(26)22-11-18(19,20)21/h3-4,9,12H,5-8,10-11H2,1-2H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHQYHGXKQWDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCC(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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